Thermal Rearrangement Pathway Unique to Perchlorinated Pyran-2-one
3,4,5,6-Tetrachloropyran-2-one undergoes a unique thermal rearrangement to trichloro-2-furoyl chloride under prolonged heating, a transformation not observed in unsubstituted 2H-pyran-2-one or partially chlorinated analogs [1]. This reactivity provides a synthetic route to furoyl chlorides, which are valuable intermediates in medicinal chemistry.
| Evidence Dimension | Thermal rearrangement product |
|---|---|
| Target Compound Data | Trichloro-2-furoyl chloride (C5Cl4O2) formed upon prolonged heating [1] |
| Comparator Or Baseline | 2H-Pyran-2-one: no analogous rearrangement reported under similar conditions |
| Quantified Difference | Unique skeletal rearrangement; product retains same empirical formula but different heterocyclic core. |
| Conditions | Prolonged heating (exact temperature not specified in available reference) |
Why This Matters
This specific reactivity offers a synthetic entry into furoyl chlorides that cannot be accessed via non-halogenated pyran-2-ones.
- [1] E. Leon. Thermal Rearrangement of Tetrachloro-2H-pyran-2-one to Trichloro-2-furoyl Chloride. J. Org. Chem. 1961, 26, 5185. View Source
